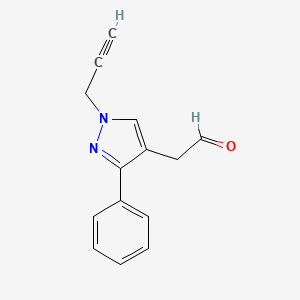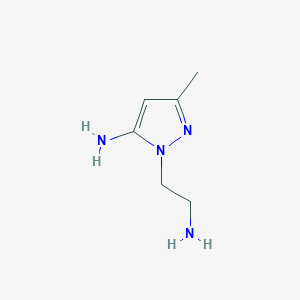
1-(4-Aminophenyl)-3-propylpiperidin-4-ol
Vue d'ensemble
Description
The compound “1-(4-Aminophenyl)-3-propylpiperidin-4-ol” is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . They are widely used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as 1-(4-Aminobenzyl)- and 1-(4-aminophenyl)isoquinoline derivatives have been synthesized and evaluated as potential irreversible cyclic nucleotide phosphodiesterase inhibitors .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
Chemical Reactions Analysis
The chemical reactivity of a compound can be influenced by its functional groups and molecular structure. A review on the chemistry of 1-(4-substituted aminophenyl) ethanones presents a systematic and comprehensive survey of the method of preparation and the chemical reactivity of these compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For instance, Tris(4-aminophenyl)amine-based polyimide (TP) is known for its significant adsorption properties, yet it features limited photocatalytic performance .
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “1-(4-Aminophenyl)-3-propylpiperidin-4-ol” is not available, similar compounds such as acetaminophen work by inhibiting the synthesis of prostaglandins, which are involved in the transmission of pain signals and fever .
Safety and Hazards
The safety and hazards of a compound are important considerations in its handling and use. While specific safety data for “1-(4-Aminophenyl)-3-propylpiperidin-4-ol” was not found, similar compounds such as 1-(4-Aminophenyl)cyclopentanecarbonitrile have safety data sheets available that provide information on hazards, protective measures, and first aid procedures .
Orientations Futures
The future directions in the study of a compound often involve improving its synthesis, understanding its mechanism of action, and exploring its potential applications. For instance, covalent organic frameworks (COFs) featuring planar triazine core linkers like 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPP) have been studied for their potential applications in gas storage and separations, sensing, electrochemical energy storage, and optoelectronics .
Propriétés
IUPAC Name |
1-(4-aminophenyl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-11-10-16(9-8-14(11)17)13-6-4-12(15)5-7-13/h4-7,11,14,17H,2-3,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCHSBOFFCIHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)